4-Piperidinol, 4-(4-bromophenyl)-1-methyl-
説明
4-Piperidinol, 4-(4-bromophenyl)-1-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as P4B and is a derivative of the piperidine family. P4B has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
科学的研究の応用
Alzheimer’s Disease Treatment
4-Piperidinol, 4-(4-bromophenyl)-1-methyl-: derivatives have been synthesized and evaluated as potential multifactorial agents for the treatment of Alzheimer’s disease (AD). These derivatives, particularly AB11 and AB14 , have shown promising activity against acetylcholinesterase (AChE) with IC50 values of 0.029 μM and 0.038 μM , respectively . They also act as antioxidants and have been found to moderately inhibit amyloid beta (Aβ) aggregation, which is a hallmark of AD .
Antioxidant Properties
The compounds exhibit significant antioxidant properties, which is crucial in combating oxidative stress associated with various neurodegenerative diseases. For instance, AB11 and AB14 have IC50 values of 26.38 μM and 23.99 μM , respectively, indicating their potential as antioxidant agents .
Monoamine Oxidase Inhibition
Selective inhibition of monoamine oxidase-B (MAO-B) is another therapeutic strategy in AD treatment. The derivatives AB11 and AB14 have been found selective against MAO-B with IC50 values of 866 μM and 763 μM , respectively . This selectivity is beneficial as it reduces the risk of side effects associated with non-selective MAO inhibition.
Amyloid Beta Aggregation and Disaggregation
The ability to modulate Aβ aggregation is a critical aspect of AD research. These derivatives are capable of disassembling well-structured Aβ fibrils, suggesting their role in preventing or reversing the formation of amyloid plaques .
Molecular Modeling and Drug Design
Molecular modeling studies of these compounds have shown interactions with the active sites of human MAO-B and AChE enzymes. This indicates their potential as lead compounds in the design and development of new drugs against AD .
Pharmacokinetic and Toxicological Analysis
Theoretical analysis of the pharmacokinetic and toxicological properties of these compounds suggests good oral bioavailability and the ability to penetrate the blood-brain barrier. This makes them suitable candidates for further development into oral medications for AD .
作用機序
Target of Action
The primary target of 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By targeting AChE, this compound can influence cholinergic neurotransmission.
Mode of Action
4-Piperidinol, 4-(4-bromophenyl)-1-methyl- interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the cholinergic signal.
Biochemical Pathways
The compound’s action on AChE affects the cholinergic pathway, specifically the transmission of signals in the nervous system . By inhibiting AChE and increasing acetylcholine levels, the compound enhances cholinergic neurotransmission. This can have downstream effects on various physiological processes, including muscle contraction, heart rate, and memory.
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to various molecular and cellular effects. For instance, enhanced cholinergic neurotransmission can improve memory and cognition, which is why AChE inhibitors are often used in the treatment of Alzheimer’s disease .
特性
IUPAC Name |
4-(4-bromophenyl)-1-methylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-14-8-6-12(15,7-9-14)10-2-4-11(13)5-3-10/h2-5,15H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPLQVMAOCKIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443186 | |
Record name | 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-methylpiperidin-4-ol | |
CAS RN |
139474-25-2 | |
Record name | 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。